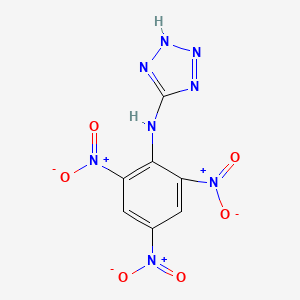
N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4,6-三硝基苯基)-2H-四唑-5-胺: 是一种以其能量特性而闻名的化合物。它是四唑和三硝基苯的衍生物,使其成为一种高度活泼的潜在爆炸性物质。由于其独特的结构和反应特性,该化合物在材料科学和化学等各个领域引起了关注。
准备方法
合成路线和反应条件: N-(2,4,6-三硝基苯基)-2H-四唑-5-胺的合成通常涉及在受控条件下使 2,4,6-三硝基苯基氯与叠氮化钠反应。反应在惰性气氛中进行,以防止不必要的副反应。然后通过重结晶或其他合适的方法纯化产物,以获得高纯度的所需化合物。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。由于该化合物具有爆炸性,该过程将包括严格的安全措施。连续流动反应器和自动化系统通常被用来确保一致的质量并最大程度地降低风险。
化学反应分析
反应类型:
氧化: N-(2,4,6-三硝基苯基)-2H-四唑-5-胺可以发生氧化反应,通常导致形成更稳定的氧化物。
还原: 该化合物的还原通常涉及使用强还原剂,导致形成胺和其他还原产物。
取代: 该化合物可以参与亲核取代反应,其中硝基被其他亲核试剂取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。
取代: 可以在碱性条件下使用胺或硫醇等亲核试剂来促进取代反应。
主要形成的产物:
氧化: 形成硝基氧化物和其他氧化衍生物。
还原: 生产胺和其他还原化合物。
取代: 形成取代的苯基四唑衍生物。
科学研究应用
化学: N-(2,4,6-三硝基苯基)-2H-四唑-5-胺用于开发新的含能材料。其高反应活性使其成为推进剂和炸药的候选材料。
生物学: 由于该化合物具有高反应性和潜在毒性,对其生物学效应的研究有限。该化合物的衍生物正在被研究以用于生化测定和作为探针的潜在用途。
医学: 虽然该化合物本身不用于医学,但其衍生物正在被探索用于潜在的治疗应用,特别是在靶向特定的生化途径方面。
工业: 在工业领域,N-(2,4,6-三硝基苯基)-2H-四唑-5-胺用于合成其他化学品和材料。其能量特性在生产特种炸药和推进剂中得到利用。
作用机制
N-(2,4,6-三硝基苯基)-2H-四唑-5-胺发挥作用的主要机制是其分解时的高能量释放。该化合物发生快速放热反应,导致形成气体和热量。这使其在需要快速能量释放的应用中很有用,例如炸药和推进剂。
分子靶点和途径: 该化合物与各种分子靶点相互作用,主要是通过其硝基和四唑基团。这些相互作用会导致形成反应性中间体,这些中间体进一步分解以释放能量。
相似化合物的比较
类似化合物:
2,4,6-三硝基甲苯 (TNT): 另一种具有类似硝基的著名炸药。
1,3,5-三硝基苯: 一种具有类似能量特性但结构特征不同的化合物。
四唑衍生物: 其他四唑基化合物,具有不同程度的反应性和稳定性。
独特性: N-(2,4,6-三硝基苯基)-2H-四唑-5-胺的独特之处在于它结合了三硝基苯基和四唑基团,赋予其在受控条件下既具有高反应活性又具有稳定性。这使其成为开发新材料和含能配方的一种有价值的化合物。
属性
CAS 编号 |
5467-76-5 |
|---|---|
分子式 |
C7H4N8O6 |
分子量 |
296.16 g/mol |
IUPAC 名称 |
N-(2,4,6-trinitrophenyl)-2H-tetrazol-5-amine |
InChI |
InChI=1S/C7H4N8O6/c16-13(17)3-1-4(14(18)19)6(5(2-3)15(20)21)8-7-9-11-12-10-7/h1-2H,(H2,8,9,10,11,12) |
InChI 键 |
LDUGDTZPAZAOTM-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=NNN=N2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
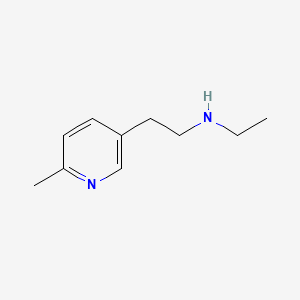


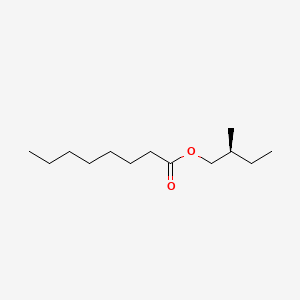
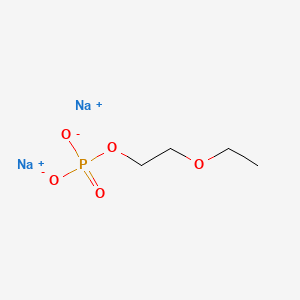
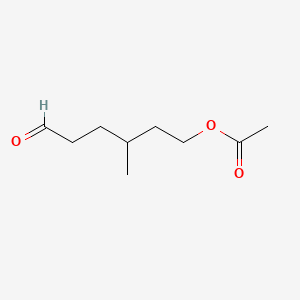
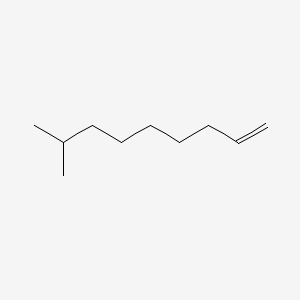
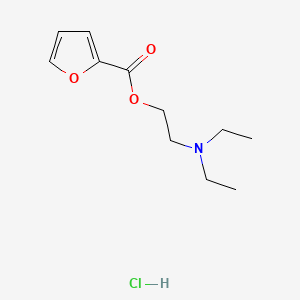
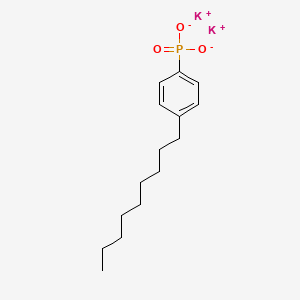

![octacyclo[14.10.1.14,26.02,14.03,11.05,10.017,22.023,27]octacosa-1(26),2(14),3(11),4(28),5,7,9,12,15,17,19,21,23(27),24-tetradecaene](/img/structure/B12654020.png)

